molecular formula C7H8N2O3 B8735933 ethyl 5-formyl-1H-pyrazole-4-carboxylate

ethyl 5-formyl-1H-pyrazole-4-carboxylate

Cat. No.: B8735933
M. Wt: 168.15 g/mol
InChI Key: JLORBYOOJMLUMJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a formyl group at position 5 and an ethyl carboxylate moiety at position 4. Pyrazole derivatives are widely studied due to their versatility in organic synthesis and pharmaceutical applications. The formyl group enhances reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for heterocyclic expansions.

Properties

IUPAC Name

ethyl 5-formyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORBYOOJMLUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-30-5
Record name ethyl 5-formyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation using formic acid or formylating agents . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as FeCl3/PVP can be used to accelerate the reaction . The use of green solvents like water/PEG-400 is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-carboxylic acid.

    Reduction: 1H-Pyrazole-4-carboxylic acid, 3-hydroxymethyl-, ethyl ester.

    Substitution: 1H-Pyrazole-4-carboxylic acid, 3-formyl-, amide derivatives.

Comparison with Similar Compounds

Substituent Variations and Key Properties

Compound Name Substituents (Position 1) Substituents (Position 5) Melting Point (°C) Key Reactivity/Features Applications Hazards (GHS) References
This compound H Formyl (CHO) Not reported Formyl group enables Schiff base formation, cyclization, and nucleophilic additions Pharmaceutical intermediates, ligand synthesis Likely irritant (aldehyde class)
Ethyl 5-azido-1H-pyrazole-4-carboxylate H Azido (N₃) 92.2–93.7 Click chemistry (Huisgen cycloaddition), explosive potential Triazole synthesis, bioconjugation Not explicitly reported
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate Cyclohexyl Amino (NH₂) Not reported Diazotization, condensation with carbonyl compounds Heterocyclic synthesis (e.g., pyrazolo[3,4-d]pyrimidines) Not reported
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Phenyl Cyano (CN) Not reported Nitrile group participates in cycloadditions, hydrolysis to carboxylic acids Laboratory chemical, agrochemical intermediates H302, H315, H319, H335 (oral/eye/respiratory toxicity)
5-Ethoxymethyleneamino-3-aryl-pyrazole derivatives Aryl (e.g., 4-fluorophenyl) Ethoxymethyleneamino 194–226 Thermal cyclization to form fused heterocycles (e.g., triazolopyrimidines) Anticancer, antimicrobial agents Not reported

Reactivity and Functionalization

  • Formyl Group : Facilitates nucleophilic additions (e.g., with amines to form imines) and cyclocondensation reactions, enabling access to fused heterocycles like pyrazolo-triazoles or pyrimidines .
  • Azido Group : Reacts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazoles, critical in medicinal chemistry and materials science .
  • Amino Group: Serves as a nucleophile in diazo coupling or as a precursor for imine/urea derivatives .

Crystallographic and Hydrogen-Bonding Trends

While direct data for the title compound are lacking, related pyrazole derivatives exhibit hydrogen-bonding patterns influencing crystal packing. For example, ethyl 5-azido-1H-pyrazole-4-carboxylate forms intermolecular hydrogen bonds via the azido and carboxylate groups, stabilizing its lattice . Formyl-containing analogs likely exhibit similar interactions, with the aldehyde oxygen acting as a hydrogen-bond acceptor .

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